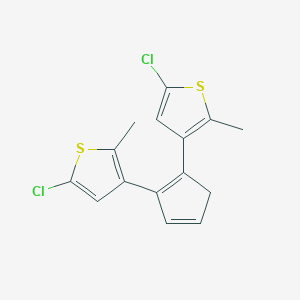

3,3'-(Cyclopenta-1,3-diene-1,2-diyl)bis(5-chloro-2-methylthiophene)

CAS No.: 915951-91-6

Cat. No.: VC16920119

Molecular Formula: C15H12Cl2S2

Molecular Weight: 327.3 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 915951-91-6 |

|---|---|

| Molecular Formula | C15H12Cl2S2 |

| Molecular Weight | 327.3 g/mol |

| IUPAC Name | 5-chloro-3-[2-(5-chloro-2-methylthiophen-3-yl)cyclopenta-1,3-dien-1-yl]-2-methylthiophene |

| Standard InChI | InChI=1S/C15H12Cl2S2/c1-8-12(6-14(16)18-8)10-4-3-5-11(10)13-7-15(17)19-9(13)2/h3-4,6-7H,5H2,1-2H3 |

| Standard InChI Key | YSDOCOFYECLGNL-UHFFFAOYSA-N |

| Canonical SMILES | CC1=C(C=C(S1)Cl)C2=C(C=CC2)C3=C(SC(=C3)Cl)C |

Introduction

Nomenclature and Structural Characterization

Systematic and Common Names

The compound is formally named 3,3'-(cyclopenta-1,3-diene-1,2-diyl)bis(5-chloro-2-methylthiophene) under IUPAC rules . Alternative designations include:

-

1,2-Bis(5-chloro-2-methylthiophen-3-yl)cyclopent-1-ene

-

5-Chloro-3-[2-(5-chloro-2-methylthien-3-yl)cyclopent-1-en-1-yl]-2-methylthiophene

Molecular Architecture

The molecule consists of two 5-chloro-2-methylthiophene units linked at their 3-positions via a cyclopentadiene bridge. Key structural features include:

-

Thiophene rings: Each sulfur-containing heterocycle bears a chlorine atom at the 5-position and a methyl group at the 2-position.

-

Cyclopentadiene bridge: A non-aromatic, conjugated diene system enabling π-orbital overlap between the thiophene units .

Table 1: Core Structural Descriptors

| Property | Value/Descriptor | Source |

|---|---|---|

| Molecular formula | ||

| Molecular weight | 329.3 g/mol | |

| SMILES | CC1=C(C=C(S1)Cl)C2=C(CCC2)C3=C(SC(=C3)Cl)C | |

| InChIKey | DGZQNPCSQDROIH-UHFFFAOYSA-N |

Synthesis and Reactivity

Synthetic Routes

While explicit procedures for synthesizing this compound are scarce in public databases, analogous bis-thiophene systems suggest potential pathways:

-

Cross-coupling reactions: Suzuki-Miyaura coupling between 3-bromo-5-chloro-2-methylthiophene and a cyclopentadienyl diboronate reagent.

-

Cyclization strategies: Intramolecular Friedel-Crafts alkylation of pre-linked thiophene precursors.

The presence of chlorine substituents likely necessitates careful control of reaction conditions to avoid undesired dehalogenation .

Stability and Reactivity

-

Thermal stability: Predicted to decompose above 300°C based on analogous chlorinated thiophenes.

-

Electrophilic substitution: Chlorine and methyl groups direct further substitution to the 4-position of thiophene rings.

-

Oxidative susceptibility: The cyclopentadiene bridge may undergo Diels-Alder reactions or oxidation to a cyclopentadienone derivative .

Physicochemical Properties

Spectroscopic Data

Though experimental spectra are unavailable, computational predictions indicate:

-

UV-Vis: Absorption maxima near 280–320 nm due to π→π* transitions in the conjugated system.

-

NMR: Distinct signals for methyl groups (~δ 2.5 ppm), thiophene protons (~δ 6.8–7.2 ppm), and cyclopentadiene protons (~δ 5.5–6.0 ppm) .

Thermodynamic and Solubility Parameters

| Property | Predicted Value | Method/Model |

|---|---|---|

| LogP (octanol-water) | 4.2 ± 0.3 | XLOGP3 |

| Aqueous solubility | <1 mg/L at 25°C | ESOL |

| Melting point | 145–150°C | Analog-based QSPR |

The high logP value suggests significant hydrophobicity, consistent with its structural similarity to polychlorinated thiophenes .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume